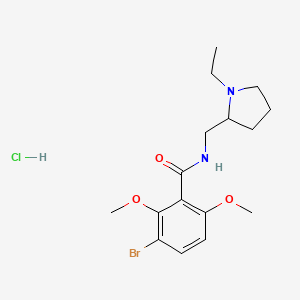

3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride

Übersicht

Beschreibung

3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride: is a chemical compound known for its pharmacological properties, particularly as an antipsychotic agent. It is a hydrochloride salt form of remoxipride, which is a selective dopamine D2 receptor antagonist. This compound has been studied for its potential therapeutic effects in treating schizophrenia and other psychiatric disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of chemical reactions such as alkylation, reduction, and cyclization. The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride is used as a reference compound in the study of dopamine receptor antagonists. It serves as a model compound for developing new antipsychotic agents with improved efficacy and safety profiles.

Biology: In biological research, this compound is used to study the role of dopamine receptors in various physiological and pathological processes. It helps in understanding the mechanisms underlying psychiatric disorders and developing targeted therapies.

Medicine: In medicine, this compound has been investigated for its potential use in treating schizophrenia and other psychiatric disorders. Clinical studies have shown its efficacy in reducing symptoms of psychosis with a favorable side effect profile compared to other antipsychotic agents.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antipsychotic medications. It serves as a benchmark for evaluating the pharmacological properties of novel compounds.

Wirkmechanismus

Molecular Targets and Pathways: 3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride exerts its effects primarily by antagonizing dopamine D2 receptors in the brain. By blocking these receptors, it reduces the activity of dopamine, a neurotransmitter involved in mood regulation, cognition, and behavior. This action helps alleviate symptoms of psychosis and other psychiatric disorders.

Pathways Involved: The compound affects several neural pathways, including the mesolimbic and mesocortical pathways, which are associated with the regulation of mood and cognition. By modulating these pathways, this compound helps restore the balance of neurotransmitters in the brain.

Vergleich Mit ähnlichen Verbindungen

Haloperidol: Another dopamine D2 receptor antagonist used as an antipsychotic agent.

Risperidone: A newer antipsychotic that also targets serotonin receptors in addition to dopamine receptors.

Clozapine: An atypical antipsychotic with a broader receptor profile, including dopamine and serotonin receptors.

Uniqueness: 3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride is unique in its selective antagonism of dopamine D2 receptors, which contributes to its specific pharmacological profile. Unlike some other antipsychotics, it has a lower risk of causing extrapyramidal side effects, making it a valuable option for patients who are sensitive to these adverse effects.

Eigenschaften

Molekularformel |

C16H24BrClN2O3 |

|---|---|

Molekulargewicht |

407.7 g/mol |

IUPAC-Name |

3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide;hydrochloride |

InChI |

InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H |

InChI-Schlüssel |

WCPXLMIPGMFZMY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.